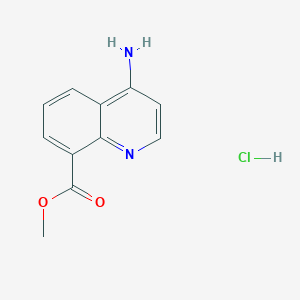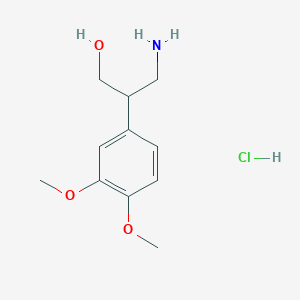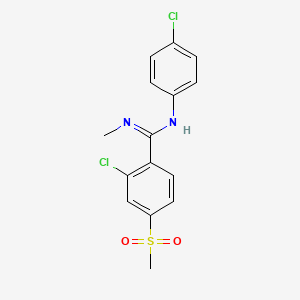
Methyl 4-aminoquinoline-8-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 4-aminoquinoline-8-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H11ClN2O2 . It is a research use only compound and is used in the field of pharmaceutical testing .
Physical And Chemical Properties Analysis
“Methyl 4-aminoquinoline-8-carboxylate hydrochloride” has a molecular weight of 238.67 . It should be stored sealed in dry conditions at 2-8°C .Aplicaciones Científicas De Investigación
Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation
This research presents a method for auxiliary-directed, palladium-catalyzed β-arylation and alkylation of sp^3 and sp^2 C-H bonds in carboxylic acid derivatives, using a substrate similar to Methyl 4-aminoquinoline-8-carboxylate hydrochloride (Shabashov & Daugulis, 2010).
Synthesis and Spectroscopic Characterization
This study discusses the synthesis and characterization of divalent transition metal complexes of 8-hydroxyquinoline, a compound related to Methyl 4-aminoquinoline-8-carboxylate hydrochloride. The research focuses on the novel ligand's synthesis and its metal complexes (Patel & Patel, 2017).
New Multifunctional Agents for Alzheimer’s Disease Treatment
This paper covers the synthesis of new hybrids of 4-amino-2,3-polymethylenequinoline, structurally similar to Methyl 4-aminoquinoline-8-carboxylate hydrochloride, as potential multifunctional agents for Alzheimer’s disease treatment (Makhaeva et al., 2020).
Antiparasitic Activities and Toxicities of Individual Enantiomers
Research on 8-Aminoquinolines, a class of antiparasitic agents, shows their efficacy and limitations. This study specifically looks at a representative from this class, which is closely related to Methyl 4-aminoquinoline-8-carboxylate hydrochloride (Nanayakkara et al., 2008).
Corrosion Inhibitors for Mild Steel
A study on 8-hydroxyquinoline derivatives, including Methyl 4-aminoquinoline-8-carboxylate hydrochloride, examines their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid environments (Rbaa et al., 2019).
Synthesis and Antimicrobial Activities
The study focuses on the synthesis of sulfonohydrazide‐substituted 8‐hydroxyquinoline derivative and its oxinates, exploring their antimicrobial activities. This research provides insights into the potential of Methyl 4-aminoquinoline-8-carboxylate hydrochloride and related compounds in antimicrobial applications (Dixit et al., 2010).
Iron-Catalyzed Ortho-Alkylation of Carboxamides
A study on the use of 8-aminoquinoline-based aryl carboxamides in iron-catalyzed ortho-alkylation, which is related to the chemical structure of Methyl 4-aminoquinoline-8-carboxylate hydrochloride (Fruchey et al., 2014).
Catalysis of Ester Aminolysis by Weak Amine Bases
This research compares experimental studies and theoretical investigation on the aminolysis of substituted phenyl esters of quinoline-6- and -8-carboxylic acids, providing valuable insights into the chemical properties of Methyl 4-aminoquinoline-8-carboxylate hydrochloride (Adalsteinsson & Bruice, 1998).
Safety and Hazards
“Methyl 4-aminoquinoline-8-carboxylate hydrochloride” is labeled with a signal word “Warning” and has hazard statements H302, H315, H319, and H335 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mecanismo De Acción
Target of Action
Methyl 4-aminoquinoline-8-carboxylate hydrochloride is a 4-aminoquinoline compound Similar 4-aminoquinoline compounds like amodiaquine target theFe (II)-protoporphyrin IX in Plasmodium falciparum .
Mode of Action
It is thought to inhibit heme polymerase activity, similar to other 4-aminoquinoline compounds . This results in the accumulation of free heme, which is toxic to the parasites. The drug binds the free heme, preventing the parasite from converting it to a less toxic form .
Biochemical Pathways
4-aminoquinoline compounds are known to affect various mechanisms, including the inhibition of protein synthesis, phospholipases, aspartic proteinases, and effects on dna and rna synthesis .
Pharmacokinetics
It is known that similar 4-aminoquinoline compounds have high gi absorption and are bbb permeant .
Result of Action
The binding of the compound to free heme in parasites can disrupt membrane function, leading to the death of the parasite .
Action Environment
It is known that the compound should be stored at a temperature of 28°c .
Propiedades
IUPAC Name |
methyl 4-aminoquinoline-8-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c1-15-11(14)8-4-2-3-7-9(12)5-6-13-10(7)8;/h2-6H,1H3,(H2,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEAROBFQPXTSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C(C=CN=C21)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-aminoquinoline-8-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide](/img/structure/B2895919.png)


![(E)-1-(4-benzhydrylpiperazino)-3-{4-[(4-bromobenzyl)oxy]phenyl}-2-propen-1-one](/img/structure/B2895924.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2895925.png)
![benzyl N-[3-(fluorosulfonyl)propyl]carbamate](/img/structure/B2895927.png)
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2895929.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2895930.png)
![2-methoxy-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2895932.png)
![7-[(4-fluorophenyl)methoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2895933.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2895934.png)


![N-{4-[(1E)-{[(1Z)-2-amino-1,2-dicyanoeth-1-en-1-yl]imino}methyl]phenyl}acetamide](/img/structure/B2895939.png)